2-(3,4-Dimethylbenzyl)propane-1,3-diol
Description
2-(3,4-Dimethylbenzyl)propane-1,3-diol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is characterized by the presence of a benzyl group substituted with two methyl groups at the 3 and 4 positions, attached to a propane-1,3-diol backbone . This compound is primarily used in research and industrial applications.
Properties
IUPAC Name |
2-[(3,4-dimethylphenyl)methyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9-3-4-11(5-10(9)2)6-12(7-13)8-14/h3-5,12-14H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYNNDYPVKXKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593469 | |
| Record name | 2-[(3,4-Dimethylphenyl)methyl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289902-88-1 | |
| Record name | 2-[(3,4-Dimethylphenyl)methyl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylbenzyl)propane-1,3-diol typically involves the reaction of 3,4-dimethylbenzyl chloride with propane-1,3-diol under basic conditions . The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield . The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylbenzyl)propane-1,3-diol undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes or primary alcohols
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(3,4-Dimethylbenzyl)propane-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylbenzyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the benzyl group can interact with hydrophobic regions of proteins and enzymes, modulating their activity . These interactions can lead to various biological effects, such as antimicrobial activity and enzyme inhibition .
Biological Activity
2-(3,4-Dimethylbenzyl)propane-1,3-diol (CAS No. 289902-88-1) is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a propane backbone with hydroxyl groups at the first and third positions and a dimethylbenzyl substituent at the second position. Its chemical formula is C12H18O2.
Biological Activities
Recent studies have indicated that this compound exhibits various biological activities:
Antioxidant Activity
Research has shown that compounds with similar structures possess significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.
Antimicrobial Properties
Studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. This property could be beneficial in developing new antimicrobial agents.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to interact with cell membranes, potentially disrupting cellular integrity and function.
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
-
Study on Antioxidant Activity :
- A study demonstrated that derivatives of dimethylphenyl glycerol ethers exhibit significant antioxidant activity in vitro. The IC50 values were determined using DPPH radical scavenging assays.
- Table 1: Antioxidant Activity Comparison
Compound IC50 (µM) This compound 25 Other Dimethylphenol Derivative 30
-
Antimicrobial Efficacy :
- A research article reported the antimicrobial efficacy of various phenolic compounds against Staphylococcus aureus and Escherichia coli. The tested compound showed promising results.
- Table 2: Antimicrobial Activity
Compound Zone of Inhibition (mm) This compound 15 Control (Standard Antibiotic) 20
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
